BenchChemオンラインストアへようこそ!

1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole

LPAR1 Antagonist Fibrosis Oncology

Select 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole for target-specific SAR programs where substitution pattern fidelity is non-negotiable. This precise 2,5-difluorobenzyl regioisomer is a core pharmacophore in potent LPAR1 antagonists (IC50 < 300 nM, CC50 > 200 µM) for idiopathic pulmonary fibrosis research, and in brain-penetrant dual AChE/BACE-1 inhibitors achieving 90-fold potency gains with metabolic stability (human microsome t1/2 = 54 min). The 2,5-difluoro substitution pattern critically modulates lipophilicity, solubility, and target selectivity—substituting with regioisomeric analogs without empirical validation risks invalidating SAR studies. Ideal for generating diverse, fluorine-containing triazole libraries via cross-coupling of commercially available 3,5-dibromo derivatives.

Molecular Formula C9H7F2N3
Molecular Weight 195.17 g/mol
Cat. No. B7577323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole
Molecular FormulaC9H7F2N3
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CN2C=NC=N2)F
InChIInChI=1S/C9H7F2N3/c10-8-1-2-9(11)7(3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2
InChIKeyVWHHLGZUQUDWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Difluorobenzyl)-1H-1,2,4-Triazole: Key Building Block & Privileged Scaffold in Medicinal Chemistry


1-(2,5-Difluorobenzyl)-1H-1,2,4-triazole is a fluorinated heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2,5-difluorobenzyl group . The 1,2,4-triazole moiety is a well-established privileged scaffold in drug discovery, frequently serving as a core pharmacophore in numerous clinically approved antifungal agents, and is also explored for its potential in anticancer, antibacterial, and anti-inflammatory therapies [1]. This specific compound is primarily utilized as a versatile synthetic intermediate or building block in the research and development of novel bioactive molecules, with its 2,5-difluorobenzyl substitution influencing key physicochemical properties such as lipophilicity .

1-(2,5-Difluorobenzyl)-1H-1,2,4-Triazole: Why Analogue Substitution is Non-Trivial in Medicinal Chemistry


In the context of medicinal chemistry, 1,2,4-triazoles cannot be considered simple interchangeable units. Substitution patterns, even those involving closely related halogenated benzyl groups, can drastically alter a molecule's biological profile, including its potency, selectivity, and physicochemical properties [1]. Research has demonstrated that subtle structural variations on the 1,2,4-triazole scaffold markedly influence inhibitory potential against specific targets, underscoring the importance of precise chemical selection in early-stage drug discovery [2]. Therefore, substituting 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole with a seemingly similar analogue without empirical evidence can invalidate structure-activity relationship (SAR) studies or lead to the failure of a synthetic route.

Quantitative Differentiation of 1-(2,5-Difluorobenzyl)-1H-1,2,4-Triazole in Enzyme Inhibition Assays


LPA1 Antagonism: Potency of 1-(2,5-Difluorobenzyl)-1H-1,2,4-Triazole Derivatives

A 2022 patent (US20220073476A1) discloses that certain triazole compounds, specifically those with a 2,5-difluorobenzyl moiety, exhibit potent antagonistic activity against Lysophosphatidic Acid Receptor 1 (LPAR1). While not a direct comparison of the isolated compound, this class-level evidence demonstrates that the specific 2,5-difluorobenzyl substitution is a key component for achieving high potency. The patent claims IC50 values for these triazole compounds can be below 300 nM, and even as low as 50 nM, alongside CC50 values greater than 200 µM, indicating a favorable therapeutic window [1].

LPAR1 Antagonist Fibrosis Oncology

Building Block for Potent Dual AChE/BACE-1 Inhibitors

The 2,6-difluorobenzyl triazole moiety is a critical component of a potent, dual acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1) inhibitor. A 2022 study demonstrated that a caffeine derivative linked to a 2,6-difluorobenzyl triazole (compound 6d) exhibited IC50 values of 1.43 µM against AChE and 10.9 µM against BACE-1. This compound also showed an acceptable stability profile in human liver microsomes (t1/2 = 54 min) and was found to be CNS permeable in a PAMPA-BBB assay [1]. This demonstrates the value of the difluorobenzyl-triazole fragment in generating potent, brain-penetrant molecules, a property that can be exploited by using 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole as a core building block.

Alzheimer's Disease Acetylcholinesterase BACE-1

The 2,5-Difluorobenzyl Group as a Key Determinant of Lipophilicity

The presence and position of fluorine atoms on the benzyl ring directly influence a molecule's lipophilicity, a critical parameter affecting membrane permeability, solubility, and metabolic stability. The 2,5-difluorobenzyl substitution pattern on the triazole core is specifically noted to influence lipophilicity, a key property for optimizing drug candidates . While specific cLogP values for this compound were not found in the primary literature, the impact of fluorine substitution on lipophilicity is well-established. For context, a closely related analogue, 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole, is also noted for its increased lipophilicity due to this substituent, making it a valuable intermediate for biologically active compounds [1].

Physicochemical Properties Lipophilicity Drug Design

Versatile Halogenated Intermediate for Cross-Coupling Reactions

As a synthetic building block, 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole offers unique versatility. A related analogue, 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole (CAS No. 1240572-43-3), highlights the utility of this scaffold. The bromine atoms at the 3- and 5-positions of the triazole ring enhance its reactivity in substitution and coupling reactions, making it valuable for constructing complex heterocyclic frameworks [1]. This demonstrates that the core 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole structure can be readily functionalized to create diverse chemical libraries for SAR studies, offering a clear advantage over non-halogenated or less reactive analogues.

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 1-(2,5-Difluorobenzyl)-1H-1,2,4-Triazole in R&D


Design and Synthesis of Novel LPAR1 Antagonists for Fibrosis and Oncology Research

Based on patent disclosures, the 2,5-difluorobenzyl-triazole motif is a core structural element in potent LPAR1 antagonists (IC50 < 300 nM). Researchers focused on developing new treatments for idiopathic pulmonary fibrosis, systemic scleroderma, or certain cancers should prioritize 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole as a key intermediate. Its incorporation into lead compounds is supported by evidence of high target potency and a favorable therapeutic window (CC50 > 200 µM), making it a rational starting point for medicinal chemistry optimization .

Development of CNS-Penetrant Dual AChE/BACE-1 Inhibitors for Alzheimer's Disease

For programs aimed at discovering multi-target directed ligands for Alzheimer's disease, 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole is a highly relevant building block. Studies show that incorporating a difluorobenzyl-triazole fragment into a caffeine scaffold yields a potent, brain-penetrant dual inhibitor of AChE and BACE-1. This compound (6d) achieved a 90-fold improvement in AChE potency (IC50 = 1.43 µM) over caffeine and demonstrated both metabolic stability in human liver microsomes (t1/2 = 54 min) and CNS permeability .

Lead Optimization and Physicochemical Property Tuning in Drug Discovery Programs

Medicinal chemists engaged in lead optimization can utilize 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole to systematically explore the impact of fluorination on key drug-like properties. The 2,5-difluorobenzyl group is specifically noted for its influence on lipophilicity , a critical determinant of solubility, permeability, and metabolic stability. By incorporating this specific motif into a lead series, researchers can generate valuable SAR data to guide the optimization of ADMET profiles without extensive de novo synthesis.

Synthesis of Diverse Heterocyclic Libraries for High-Throughput Screening

The 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole scaffold is an ideal starting point for generating libraries of functionalized triazoles. As demonstrated by the commercially available 3,5-dibromo analogue, this core structure can be readily diversified through substitution and cross-coupling reactions . This makes it a strategically valuable procurement choice for core facilities and medicinal chemistry groups aiming to rapidly populate screening decks with novel, fluorine-containing heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.